molecular formula C19H14O4 B13995582 7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- CAS No. 318487-86-4

7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy-

Cat. No.: B13995582
CAS No.: 318487-86-4
M. Wt: 306.3 g/mol
InChI Key: AJMGBOZBUUFMRG-UHFFFAOYSA-N
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Description

7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- is a complex organic compound with the molecular formula C19H14O2. This compound is known for its unique structure, which includes a benzo[c]fluorene core with hydroxy and methoxy functional groups. It is used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- typically involves multi-step organic reactions. One common method includes the use of sulfuric acid in water and acetic acid, with heating for approximately 3.5 hours. This method yields the desired compound with a yield of around 78% .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of 7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-7H-benzo[c]fluoren-7-one: Similar structure but lacks the methoxy groups.

    7H-Benzo[c]fluoren-7-one: The parent compound without hydroxy and methoxy substitutions.

Uniqueness

These functional groups provide additional sites for chemical modification and interaction with other molecules, making it a valuable compound in various research fields .

Properties

CAS No.

318487-86-4

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

5-hydroxy-3,9-dimethoxybenzo[c]fluoren-7-one

InChI

InChI=1S/C19H14O4/c1-22-10-3-5-12-14(7-10)17(20)9-16-18(12)13-6-4-11(23-2)8-15(13)19(16)21/h3-9,20H,1-2H3

InChI Key

AJMGBOZBUUFMRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C4C=CC(=CC4=C(C=C3C2=O)O)OC

Origin of Product

United States

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